6-Bromo-3-methoxyquinoline
Overview
Description
6-Bromo-3-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is used in various research and industrial applications.
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions . For instance, a related compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, has been synthesized through reported methods via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray diffraction . These techniques provide detailed information about the compound’s molecular geometry, vibrational frequencies, and frontier molecular orbital energies .Scientific Research Applications
Synthesis of New Compounds
6-Bromo-3-methoxyquinoline has been utilized as a key intermediate in the synthesis of various novel compounds. For instance, Sun Tie-min (2009) described the synthesis of a new type of anti-TB drug derivative from this compound, highlighting its potential in medicinal chemistry (Sun Tie-min, 2009). Similarly, C. Lamberth and colleagues (2014) used this compound for synthesizing brominated quinolines, which were further transformed into 3-bromoquinolin-6-ols, demonstrating its versatility in chemical synthesis (C. Lamberth et al., 2014).
Drug Synthesis and Biological Activity
In drug discovery, this compound has been used as a key intermediate for synthesizing compounds with potential biological activities. E. Baston, A. Palusczak, and R. Hartmann (2000) reported its use in synthesizing inhibitors of steroid 5alpha reductases, demonstrating its importance in medicinal chemistry (E. Baston et al., 2000). Moreover, Yuefei Bai and colleagues (2011) explored its role in synthesizing derivatives with in vitro anti-tuberculosis activity, underscoring its relevance in developing new antimicrobial agents (Yuefei Bai et al., 2011).
Development of Fluorescent Indicators
This compound also finds application in the development of fluorescent indicators. S. Schulman and colleagues (1974) studied its absorption and fluorescence spectra, demonstrating its utility in spectroscopic analysis and the development of fluorescent indicators (S. Schulman et al., 1974).
Molecular Modelling and Docking Studies
This compound is also used in molecular modelling and docking studies. R. Upadhayaya and team (2009) conducted molecular modelling studies with derivatives of this compound against Mycobacterium tuberculosis, revealing its potential in drug design and molecular docking simulations (R. Upadhayaya et al., 2009).
Properties
IUPAC Name |
6-bromo-3-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBFNDVOWSXIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735546 | |
Record name | 6-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201844-77-0 | |
Record name | 6-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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